![molecular formula C14H23NO3 B491311 Butyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 794551-45-4](/img/structure/B491311.png)

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

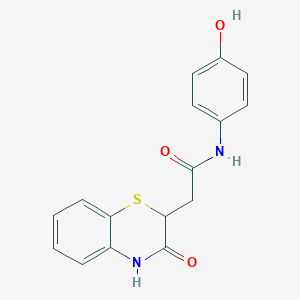

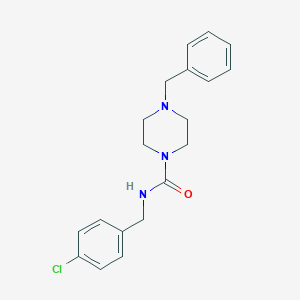

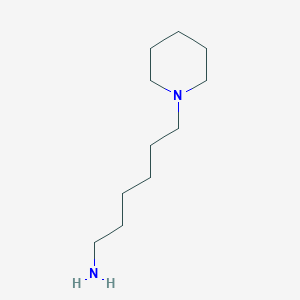

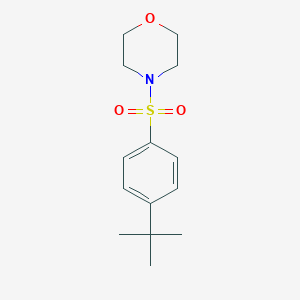

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The exact values for density, boiling point, melting point, and flash point are not provided in the retrieved sources .科学的研究の応用

Environmental Remediation and Material Science

Amines, particularly those with specific structural features, play significant roles in environmental remediation technologies and material sciences. For instance, amine-functionalized metal–organic frameworks (MOFs) are highlighted for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown promise in various applications ranging from catalysis to gas separation, underscoring the importance of amine functionalities in advancing environmental and material science technologies (Lin, Kong, & Chen, 2016).

Advanced Oxidation Processes for Degradation

The degradation of hazardous compounds, including amines, dyes, and pesticides, through advanced oxidation processes (AOPs) is a critical area of research. AOPs have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. This line of research is vital for developing technologies focused on mitigating environmental pollution from a variety of recalcitrant compounds, including those similar to Butyl[(2,3,4-trimethoxyphenyl)methyl]amine (Bhat & Gogate, 2021).

Food Safety and Health Implications

Research into heterocyclic aromatic amines (HAAs) has implications for food safety and public health. HAAs, formed during the cooking of meats, are of concern due to their carcinogenic potential. Understanding the formation, mitigation, metabolism, and health effects of HAAs is crucial for controlling dietary exposure and mitigating health risks. This area of research emphasizes the importance of studying the chemical behavior and biological effects of compounds like this compound and related structures in various contexts (Chen et al., 2020).

Safety and Hazards

特性

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3/h7-8,15H,5-6,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEQMSOWOSOIIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)

![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)

![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)